molecular formula C16H17Br2NO2 B6008016 4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline

4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline

Cat. No.: B6008016
M. Wt: 415.12 g/mol
InChI Key: JEMIWUSBENOVEO-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of bromine atoms and methoxy groups attached to a phenyl ring, which is further connected to a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,4,5-trimethoxytoluene to introduce bromine atoms at specific positions on the aromatic ring. This is followed by a series of reactions including nitration, reduction, and amination to form the final product. The reaction conditions often require the use of strong acids, bases, and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2NO2/c1-10-6-12(4-5-13(10)17)19-9-11-7-15(20-2)16(21-3)8-14(11)18/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMIWUSBENOVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC(=C(C=C2Br)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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